Product packaging for Influenza A NP (366-374)(Cat. No.:)

Influenza A NP (366-374)

Cat. No.: B12375292
M. Wt: 982.1 g/mol
InChI Key: GFTXYRPPWCNXKO-NQBGTIOHSA-N
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Description

Significance of Conserved Viral Epitopes in Influenza A Virus Infection

Influenza A viruses are notorious for their ability to evade the immune system through antigenic drift and shift, primarily in their surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). This high mutation rate necessitates the annual reformulation of influenza vaccines. However, internal proteins of the virus, such as the nucleoprotein (NP) and matrix protein 1 (M1), are much more conserved across different strains and subtypes. nih.govnih.govasm.org This conservation makes them prime targets for a different arm of the immune system: T-cell mediated immunity. nih.govasm.org

Unlike antibodies, which primarily recognize surface proteins of the virus, T cells can identify and eliminate virus-infected cells by recognizing short, conserved viral protein fragments, known as epitopes, presented on the surface of these cells. asm.orgnih.gov This T-cell response, particularly from CD8+ T cells, can provide broad, cross-strain protection, reducing the severity of the disease even when neutralizing antibodies are not effective against a new viral strain. asm.orgfrontiersin.orgasm.org The nucleoprotein is a major target for these CD8+ T-cell responses, with many immunodominant epitopes clustered within it. nih.gov The high degree of conservation of these epitopes, including NP (366-374), is a key reason for the interest in developing T-cell-based universal influenza vaccines. nih.govnih.govasm.org

PropertySurface Proteins (HA, NA)Internal Proteins (NP, M1)
Mutation Rate HighLow
Conservation LowHigh nih.govnih.govasm.org
Primary Immune Target AntibodiesT Cells nih.govasm.org
Protective Breadth Strain-specificCross-strain asm.orgfrontiersin.orgasm.org

Role of CD8+ T Cells in Antiviral Immunity to Influenza A Virus

CD8+ T cells, often called cytotoxic T lymphocytes (CTLs), are crucial for clearing viral infections. frontiersin.orgtandfonline.com Their primary function is to recognize and kill host cells that have been infected with a virus. frontiersin.org This process is initiated when the T-cell receptor (TCR) on a CD8+ T cell recognizes a specific viral epitope presented by a Major Histocompatibility Complex (MHC) class I molecule on the surface of an infected cell. frontiersin.org

Upon recognition of the viral epitope, CD8+ T cells unleash their effector functions. They can directly kill the infected cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes. nih.gov Additionally, they produce pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). frontiersin.org IFN-γ has direct antiviral effects and can enhance the activity of other immune cells, while TNF-α can induce the death of infected cells. frontiersin.org This targeted destruction of infected cells is vital for limiting the spread of the virus within the host. tandfonline.com Studies in mouse models have demonstrated that in the absence of CD8+ T cells, viral clearance is delayed. tandfonline.com Furthermore, memory CD8+ T cells from a previous infection can provide protection against subsequent infections with different influenza strains. asm.org

Historical Context of Influenza A NP (366-374) as a Model Immunodominant Epitope

The NP (366-374) peptide, with the amino acid sequence ASNENMETM, has long been recognized as a key immunodominant epitope in the CD8+ T-cell response to influenza A virus in individuals with the H-2Db MHC class I molecule, particularly in the widely studied C57BL/6 mouse model. pnas.orgnih.govnih.gov Its immunodominance means that a large proportion of the CD8+ T-cell response is directed specifically against this single peptide fragment. pnas.orgnih.gov

Historically, the NP (366-374) epitope has been instrumental in understanding the principles of T-cell immunodominance hierarchies. frontiersin.orgpnas.org Research has shown that while the primary response to influenza infection may involve CD8+ T cells targeting multiple epitopes, such as one from the acid polymerase (PA) protein (PA224–233), the secondary or memory response becomes heavily focused on the NP (366-374) epitope. pnas.orgfrontiersin.orgresearchgate.net This shift in immunodominance during a recall response has been a subject of intense study. pnas.orgfrontiersin.org The NP (366-374) epitope's consistent and robust ability to elicit a strong CD8+ T-cell response has made it an invaluable tool for dissecting the mechanisms of T-cell activation, memory formation, and protective immunity in the context of influenza infection. tandfonline.compnas.orgnih.gov

EpitopeProtein SourceMHC RestrictionSignificance
NP (366-374) NucleoproteinH-2DbImmunodominant in primary and especially secondary responses. pnas.orgnih.govfrontiersin.org
PA (224-233) Acid PolymeraseH-2DbCo-dominant in primary response, less so in secondary. frontiersin.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H59N11O17S2 B12375292 Influenza A NP (366-374)

Properties

Molecular Formula

C36H59N11O17S2

Molecular Weight

982.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C36H59N11O17S2/c1-15(37)28(55)47-23(14-48)35(62)45-21(12-25(39)50)33(60)41-17(5-6-26(51)52)30(57)44-20(11-24(38)49)34(61)42-18(7-9-65-3)31(58)46-22(13-27(53)54)32(59)40-16(2)29(56)43-19(36(63)64)8-10-66-4/h15-23,48H,5-14,37H2,1-4H3,(H2,38,49)(H2,39,50)(H,40,59)(H,41,60)(H,42,61)(H,43,56)(H,44,57)(H,45,62)(H,46,58)(H,47,55)(H,51,52)(H,53,54)(H,63,64)/t15-,16-,17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

GFTXYRPPWCNXKO-NQBGTIOHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

Molecular Mechanisms of Influenza a Np 366 374 Antigen Presentation and Recognition

Major Histocompatibility Complex Class I (MHC-I) Binding and Peptide Conformation

The presentation of the Influenza A NP (366-374) peptide to CD8+ T cells is initiated by its binding to the MHC class I molecule, H-2D^b^. This interaction is highly specific and is dictated by the conformational properties of both the peptide and the MHC molecule. The NP (366-374) peptide binds to H-2D^b^ in an extended conformation, which is a common feature for peptides binding to class I MHC molecules. nih.govresearchgate.net This extended structure allows for critical residues within the peptide to interact with specific pockets in the peptide-binding groove of the H-2D^b^ molecule, while other residues are exposed for T-cell receptor (TCR) recognition. nih.govplos.org

The NP (366-374) peptide, with the amino acid sequence ASNENMETM, is a well-established H-2D^b^-restricted epitope from the influenza A/PR/8/35 strain. emory.edumedchemexpress.com The specificity of this interaction is a hallmark of the adaptive immune system, where particular MHC alleles present a distinct repertoire of peptides. The H-2D^b^ molecule possesses a unique peptide-binding groove that accommodates the specific anchor residues of the NP (366-374) peptide, ensuring a stable complex that can be presented on the cell surface for surveillance by T cells. pnas.orgnih.gov The stability of the peptide-MHC-I complex is a critical factor in determining the immunogenicity of an epitope. nih.gov

The stable binding of the NP (366-374) peptide to the H-2D^b^ molecule is mediated by specific anchor residues that fit into corresponding pockets within the MHC binding groove. For the NP (366-374) peptide, the primary anchor residues are Serine at position 2 (P2-Ser), Asparagine at position 5 (P5-Asn), and Methionine at position 9 (P9-Met). nih.govresearchgate.net Additionally, Aspartic acid at position 3 (P3-Asp) acts as a semi-anchor residue, being partially buried in the groove and partially exposed. nih.govresearchgate.net These interactions are crucial for the formation of a stable peptide-MHC-I complex, which is a prerequisite for T-cell recognition. Mutations at these anchor positions can lead to a complete loss of recognition by CD8+ CTLs specific for the epitope. nih.gov

PositionAmino AcidRole in H-2D^b^ Binding
P2Serine (Ser)Anchor residue
P3Aspartic acid (Asp)Semi-anchor residue
P5Asparagine (Asn)Anchor residue
P9Methionine (Met)Anchor residue

While anchor residues secure the peptide within the MHC groove, other residues are exposed to the solvent and are available for direct contact with the T-cell receptor (TCR). nih.govresearchgate.net For the NP (366-374) peptide, these solvent-exposed residues include Glutamic acid at position 4 (P4-Glu), Methionine or Alanine (B10760859) at position 6 (P6-Met/Ala), Glutamic acid at position 7 (P7-Glu), and Threonine at position 8 (P8-Thr). pnas.orgnih.gov These residues form the epitope that is specifically recognized by the TCR of CD8+ T cells. nih.gov Mutations at these TCR contact sites can lead to a partial or total loss of recognition by wild-type CD8+ T cells and can influence the cross-reactivity of the T-cell response. nih.govnih.gov

PositionAmino AcidRole in Immune Recognition
P4Glutamic acid (Glu)TCR contact site
P6Methionine (Met)/Alanine (Ala)TCR contact site
P7Glutamic acid (Glu)TCR contact site
P8Threonine (Thr)TCR contact site

Antigen Processing and Presentation Pathways

The generation of the NP (366-374) peptide and its subsequent presentation on MHC class I molecules involves a series of intracellular events. Following influenza virus infection, viral proteins, including the nucleoprotein, are synthesized within the host cell. These proteins are then processed, and the resulting peptides are loaded onto MHC class I molecules.

The type of antigen-presenting cell (APC) involved can influence the efficiency and outcome of the T-cell response to the NP (366-374) epitope. Different APCs may have varying capacities for antigen processing and presentation, which can impact the immunodominance hierarchy of the T-cell response.

Both dendritic cells (DCs) and macrophages are capable of presenting the NP (366-374)/D^b^ epitope following influenza virus infection. nih.gov However, studies have shown that there can be differential presentation between these cell types. While DCs are considered professional APCs and are potent activators of naive T cells, macrophages also play a significant role in antigen presentation, particularly during a secondary infection. nih.govpnas.org The ability of both cell types to present the NP (366-374) epitope contributes to the robust CD8+ T-cell response observed against this immunodominant peptide. nih.gov This broader presentation profile may contribute to the dominance of the NP (366-374)-specific T-cell response in secondary infections. nih.govpnas.org

Differential Presentation by Antigen-Presenting Cells (APCs)

Nondendritic Cells (e.g., Lung Epithelial Cells)

While dendritic cells are the primary antigen-presenting cells (APCs) responsible for initiating T cell responses, other cell types, including nondendritic cells like lung epithelial cells, can also present the NP (366-374) epitope. nih.gov Following influenza virus infection, lung epithelial cells, which are a primary site of viral replication, can process and present viral antigens on their surface via MHC class I molecules. plos.org This presentation by non-professional APCs is crucial for their recognition and elimination by cytotoxic T lymphocytes (CTLs). Studies have shown that both dendritic and nondendritic cells are capable of presenting the NP (366-374)/D^b^ epitope. nih.gov This is in contrast to other epitopes, such as PA (224-233)/D^b^, which is presented effectively only by dendritic cells. This differential antigen presentation capability may influence the immunodominance of NP (366-374) in secondary responses. nih.gov

Quantitative Aspects of Epitope Abundance and Presentation Efficiency

The magnitude of a CD8+ T cell response is influenced by the abundance of the specific peptide-MHC (pMHC) complex on the surface of infected cells. Quantitative mass spectrometry has been employed to determine the copy number of various influenza-derived epitopes. proteomexchange.org Following direct infection, there is a wide range of epitope abundances, with direct infection favoring the optimal presentation of the nucleoprotein (NP) 366-374 epitope. proteomexchange.org In contrast, cross-presentation by dendritic cells appears to normalize the abundance of various epitopes and is optimal for the presentation of the acid polymerase (PA) 224-233 epitope. proteomexchange.org

This disparity in presentation efficiency between direct and cross-presentation pathways highlights the importance of both mechanisms in shaping the immunodominance hierarchy of CTL responses during influenza infection. proteomexchange.org The high abundance of NP (366-374) on directly infected cells likely contributes to its status as an immunodominant epitope. nih.govnih.gov

T Cell Receptor (TCR) Recognition of NP (366-374)/MHC-I Complexes

The interaction between the T cell receptor (TCR) and the NP (366-374)/H-2D^b^ complex is a critical determinant of the adaptive immune response to influenza A virus. pnas.orgmdpi.com The specificity of this recognition is governed by the molecular features of the TCR, particularly the variable regions of its alpha (α) and beta (β) chains.

TCR Repertoire Characteristics

The repertoire of TCRs that recognize the NP (366-374) epitope exhibits distinct characteristics, including biased usage of certain Vβ gene segments and the presence of both shared ("public") and unique ("private") TCR clonotypes. oup.comunb.ca

The TCR repertoire specific for NP (366-374) in C57BL/6 mice is characterized by a highly restricted Vβ chain usage but a diverse Vα repertoire. frontiersin.org A dominant feature is the preferential selection of the Vβ8.3 gene segment. oup.com Studies have shown that 50-60% of NP (366-374)-specific CD8+ T cells utilize Vβ8.3 during both primary and secondary responses. oup.com While Vβ8.3 is dominant, other Vβ gene segments, such as Vβ2, Vβ4, and Vβ10b, are also consistently selected, albeit at lower frequencies. oup.com In contrast, the Vα chain usage is highly variable, suggesting that the Vβ chain plays a more critical role in the recognition of the NP (366-374)/D^b^ complex. frontiersin.org

Table 1: Vβ Chain Usage in NP (366-374)-Specific CD8+ T Cells
Vβ Gene SegmentFrequency of UsageResponse Phase
Vβ8.350-60%Primary and Secondary
Vβ2Variable (lower than Vβ8.3)Primary and Secondary
Vβ4Variable (lower than Vβ8.3)Primary and Secondary
Vβ10bVariable (lower than Vβ8.3)Primary and Secondary

The complementarity-determining region 3 (CDR3) of the TCR is the most variable region and directly contacts the peptide-MHC complex. Analysis of the CDR3β sequences from NP (366-374)-specific T cells reveals a diverse repertoire during the primary response. oup.com However, upon secondary exposure to the virus, the repertoire narrows, with an enrichment of TCRs that share CDR3β loops of identical length and highly related amino acid sequences. nih.gov A common CDR3β amino acid motif, SGGGNTGQL, has been identified in monoclonal, public TCRs. pnas.org The majority of Vβ8.3+ clones utilize the Jβ2.2 gene segment. oup.com

The TCR repertoire against NP (366-374) is composed of both "public" and "private" TCRs. Public TCRs are those with identical TCRβ amino acid sequences that are shared among different individuals, while private TCRs are unique to a single individual. unb.canih.gov The response to the NP (366-374) epitope is dominated by public TCR clonotypes. unb.canih.gov Four highly shared public TCRβ amino acid sequences have been identified in a study of 22 mice. nih.gov The existence of these public TCRs is thought to be driven by "convergent recombination," where different nucleotide sequences can encode the same TCRβ amino acid sequence, increasing the probability of their generation in different individuals. nih.gov While the NP (366-374) response is considered public, the response to another influenza epitope, PA (224-233), is predominantly private. unb.ca

Table 2: Characteristics of Public vs. Private TCRs for NP (366-374)
TCR TypeDefinitionPrevalence in NP (366-374) ResponseExample CDR3β Motif
PublicIdentical TCRβ amino acid sequences shared among individuals.DominantSGGGNTGQL
PrivateTCRβ sequences unique to an individual.Present, but less frequent than public.N/A (highly variable)

TCR Functional Avidity and Activation Thresholds

Research Findings on Functional Avidity

Studies investigating the cytotoxic T lymphocyte (CTL) response to various influenza A virus epitopes have demonstrated a wide range in functional avidity. For the immunodominant epitope NP (366-374), CTLs exhibit a particular functional avidity that influences their activation and effector functions. The functional avidity of in vitro-expanded virus-specific polyclonal CTL populations has been quantified using ELIspot assays, with the half-maximal effective concentration (EC50) of the peptide serving as a measure. asm.org

Research has also explored the impact of mutations within the NP (366-374) epitope on T-cell recognition and functional avidity. For instance, a single amino acid substitution, such as an asparagine to alanine change at position 3 (NPN3A), can lead to diminished, though still cross-reactive, stimulation of wild-type DbNP366-specific CD8+ T cells. nih.govplos.org This indicates that while the TCR can still recognize the altered peptide, the functional avidity of the interaction is reduced.

The structural basis for this interaction lies in how the NP (366-374) peptide binds to the H-2Db molecule, with certain residues acting as anchors to the MHC and others being solvent-exposed and available for TCR contact. nih.govplos.org Alterations in these TCR contact residues can significantly impact the functional avidity.

Activation Thresholds and T-Cell Response

The activation threshold of NP (366-374)-specific T cells is directly linked to their functional avidity. T cells with higher functional avidity for the pMHC complex will have a lower activation threshold, meaning they require less antigen to become activated and carry out their effector functions, such as cytokine production and cytotoxicity. nih.gov

Investigations into T-cell responses to the NP (366-374) epitope have shown that both the frequency and function of these specific CD8+ T cells are crucial for immunity. asm.org The ability to respond to low concentrations of the epitope is a hallmark of high-avidity T cells. The responsiveness of CD8+ T cells to varying peptide concentrations can be measured to determine their functional TCR avidity for the cognate pMHC complex. plos.org

The interplay between TCR functional avidity and activation thresholds is a key factor in the immunodominance of the NP (366-374) epitope in the context of an influenza A virus infection. pnas.org

Interactive Data Table: Functional Avidity of NP (366-374) Specific T-Cells

The following table summarizes findings on the functional avidity of T-cell responses to the Influenza A NP (366-374) peptide and its variants, as measured by the half-maximal effective concentration (EC50). Lower EC50 values indicate higher functional avidity.

EpitopeT-Cell PopulationAssayEC50 (M)Research Focus
NP (366-374) Wild-type DbNP366-specific CD8+ T cellsIFN-γ ICSNot specified, but responsive to low peptide concentrationsCharacterizing cross-reactive responses to mutant peptides. nih.govplos.org
NPN3A mutant Wild-type DbNP366-specific CD8+ T cellsIFN-γ ICSHigher than for wild-type NP (366-374)Demonstrating diminished but cross-reactive stimulation. nih.govplos.org
NP (366-374) Polyclonal CTL populations from HLA-typed individualsELIspotVaried among individualsCorrelating functional avidity with immunodominance. asm.org
NPM6A mutant DbNPM6A-specific CD8+ T cellsNot specifiedLower overall avidity compared to wild-type responseInvestigating the role of TCR repertoire in immunodominance. pnas.org

Immunodynamics and Functional Aspects of Influenza a Np 366 374 Specific T Cell Responses

Immunodominance Hierarchies in Influenza A Virus Infection

The cellular immune response to influenza A virus is characterized by the targeting of a limited number of viral epitopes by CD8+ T cells, a phenomenon known as immunodominance. Among these, the nucleoprotein (NP) derived peptide NP (366-374) presented by the H-2Db major histocompatibility complex (MHC) class I molecule is a prominent target in C57BL/6 mice. nih.govasm.org This epitope is highly conserved among different influenza A virus strains, making it a key target for cross-protective immunity. The immunodominance of NP (366-374) is not static and is influenced by various factors, including the host's prior exposure to the virus and the specific characteristics of the ongoing infection. nih.govmdpi.com

A striking feature of the immune response to influenza A virus is the shifting immunodominance hierarchy between primary and secondary infections. During a primary infection in C57BL/6 mice, the CD8+ T cell response is co-dominantly directed against both the NP (366-374) and the acid polymerase (PA) derived epitope PA (224-233). asm.orgnih.gov However, following a secondary challenge with a heterosubtypic influenza A virus, the CD8+ T cell response becomes overwhelmingly focused on the NP (366-374) epitope, which can constitute approximately 80-90% of all influenza-specific CD8+ T cells. nih.govasm.orgpnas.org This shift highlights a significant qualitative and quantitative difference in how the immune system recalls and responds to these conserved viral epitopes.

The magnitude of the NP (366-374)-specific CD8+ T cell population is dramatically amplified during a secondary response. pnas.orgpnas.org This enhanced recall response is characterized by a more rapid and robust expansion of NP (366-374)-specific memory T cells compared to the primary response. pnas.org This dominance in the secondary response is a key feature of the immunological memory established by the initial infection.

The immunodominance of NP (366-374), particularly in the context of a secondary immune response, is governed by a combination of factors including antigen dose, the precursor frequency of specific T cells, and the efficiency of antigen presentation.

Antigen Dose: The amount of available viral antigen can influence the magnitude of the T cell response. Studies have shown that the frequency of NP-specific CD8+ T cells induced is proportional to the virus dose. asm.org Higher antigen loads can lead to a more robust expansion of NP (366-374)-specific CD8+ T cells. pnas.orgiedb.orgmonash.edu

Precursor Frequency: The number of naive T cells capable of recognizing the NP (366-374) epitope also plays a crucial role in determining the size of the subsequent response. nih.govpnas.orgiedb.orgmonash.edu A higher precursor frequency can contribute to a more dominant response upon infection.

Antigen Presentation: A critical factor in the differential immunodominance of NP (366-374) and PA (224-233) between primary and secondary responses lies in their presentation by different antigen-presenting cells (APCs). nih.govrupress.org The NP (366-374) epitope can be presented by both dendritic cells (DCs) and non-dendritic cells, such as macrophages. In contrast, the PA (224-233) epitope is effectively presented only by DCs. nih.govrupress.org During a primary response, naive T cells are primarily activated by DCs, leading to a co-dominant response to both epitopes. However, in a secondary response, memory T cells can be activated by both DCs and other infected cells presenting the NP (366-374) epitope, leading to a preferential and massive expansion of NP (366-374)-specific CD8+ T cells. nih.govrupress.org

The immunodominance of NP (366-374) is best understood when compared to other influenza-derived T cell epitopes, most notably PA (224-233). While both are immunodominant, their recognition by the immune system exhibits distinct patterns.

FeatureNP (366-374)PA (224-233)
Primary Response Co-dominant with PA (224-233) asm.orgnih.govCo-dominant with NP (366-374) asm.orgnih.gov
Secondary Response Dominant nih.govasm.orgnih.govSubdominant asm.orgnih.gov
Antigen Presenting Cells Dendritic cells and non-dendritic cells nih.govrupress.orgPrimarily dendritic cells nih.govrupress.org

Functional Characteristics of NP (366-374)-Specific CD8+ T Cells

NP (366-374)-specific CD8+ T cells are not only numerous but also highly functional, exhibiting potent effector capabilities that are crucial for viral clearance. These functions include the production of pro-inflammatory cytokines and direct killing of infected cells.

Upon recognition of the NP (366-374) epitope on infected cells, specific CD8+ T cells rapidly produce key antiviral cytokines, primarily interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). pnas.orgasm.org

IFN-γ: This is a hallmark cytokine produced by NP (366-374)-specific CD8+ T cells. asm.orgpnas.orgrupress.org IFN-γ plays a critical role in antiviral immunity by upregulating the expression of MHC class I molecules on infected cells, thereby enhancing their recognition by cytotoxic T lymphocytes (CTLs), and by activating other immune cells.

TNF-α: In addition to IFN-γ, NP (366-374)-specific CD8+ T cells also produce TNF-α, a pro-inflammatory cytokine that contributes to the antiviral response and can induce apoptosis in target cells. pnas.orgrupress.org

The capacity for polyfunctionality, the ability of a single T cell to produce multiple cytokines simultaneously, is an important attribute of an effective antiviral response.

A primary function of CD8+ T cells is their ability to directly kill virus-infected cells. NP (366-374)-specific CD8+ T cells exhibit potent cytotoxic T lymphocyte (CTL) activity. asm.orgrupress.orgnih.gov This cytolytic function is mediated through the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target cells. This process is essential for eliminating the source of new virus production and controlling the infection. nih.gov The ex vivo cytotoxic activity of splenic NP-specific CD8+ T cells has been demonstrated against peptide-loaded target cells. rupress.org

Differential Cellular Programming by Antigen Dose

The initial dose of the influenza virus antigen plays a critical role in shaping the subsequent CD8+ T cell response, influencing not only the magnitude but also the functional quality of the responding T cells specific for the NP (366-374) epitope. nih.gov Research has demonstrated that the frequency of NP-specific CD8+ T cells is proportional to the dose of the infecting virus. nih.gov In mouse models, a higher infectious dose of the H1N1 PR8 virus leads to a statistically significant increase in antigen-specific T cells in the spleen, lymph nodes, and lungs compared to a lower dose. nih.gov

Beyond the numerical increase, a higher antigen dose induces a distinct transcriptional and functional profile in NP-CD8+ T cells. nih.gov T cells primed with a high dose of influenza virus exhibit enhanced effector functions, including significantly higher secretion of interferon-gamma (IFN-γ) and greater cytotoxic capabilities. nih.gov This differential programming has direct implications for protective immunity. In adoptive transfer studies, NP-CD8+ T cells from mice infected with a high virus dose provided superior protection and resulted in lower viral titers in recipient mice upon challenge compared to the same number of cells from mice infected with a low dose. nih.gov This suggests that the initial antigen encounter quantitatively and qualitatively shapes the ensuing T cell response, with higher doses favoring the development of more robust and functionally potent NP (366-374)-specific T cells. nih.gov

Table 1: Impact of Antigen Dose on NP (366-374)-Specific CD8+ T Cell Response
ParameterLow Antigen DoseHigh Antigen DoseReference
Frequency of NP-specific CD8+ T cellsLowerSignificantly Higher nih.gov
IFN-γ SecretionLowerSignificantly Higher nih.gov
Cytotoxic FunctionLowerHigher nih.gov
Protective Immunity (in adoptive transfer)Less Effective (Higher viral titers post-challenge)More Effective (Lower viral titers post-challenge) nih.gov

Heterosubtypic Immunity Conferred by NP (366-374)-Specific T Cells

One of the most significant features of T cell responses targeting the conserved NP (366-374) epitope is their ability to confer heterosubtypic immunity—protection against different influenza A virus subtypes.

The NP (366-374) epitope is highly conserved among various influenza A virus strains. nih.gov Consequently, CD8+ T cells specific for this epitope, induced by infection with one influenza subtype (e.g., H1N1), can recognize and eliminate cells infected with a different subtype (e.g., H3N2 or H5N1). nih.govpnas.org This cross-protective potential is a cornerstone of heterosubtypic immunity. nih.gov

Correlation with Disease Amelioration and Viral Clearance

The cytotoxic T lymphocyte (CTL) response directed at the Influenza A nucleoprotein (NP) epitope NP (366-374) is a critical component of the adaptive immune response, playing a significant role in mitigating disease severity and promoting the clearance of the virus. asm.orgnih.gov Unlike antibody responses that can prevent initial infection, T-cell responses are primarily involved in clearing already-infected cells, thereby preventing severe disease and reducing viral load. frontiersin.org The highly conserved nature of the NP protein across different influenza A virus strains makes the NP (366-374) epitope a key target for heterosubtypic immunity, which is protection against different influenza subtypes. asm.org

Research has consistently demonstrated a direct correlation between the magnitude and functional quality of NP (366-374)-specific CD8+ T cell responses and improved outcomes during influenza infection. researchgate.net Studies in murine models have shown that a higher frequency of NP-specific CD8+ T cells is associated with reduced morbidity, lower viral titers in the lungs, minimal lung pathology, and increased survival rates following a heterosubtypic viral challenge. asm.orgresearchgate.net

Evidence from Immunization and Challenge Studies

Vaccination strategies that successfully induce potent T cell responses against NP (366-374) have been shown to enhance viral clearance. For instance, mice vaccinated with the NP peptide demonstrated more effective clearance of the influenza virus compared to unvaccinated mice or those vaccinated with other viral epitopes, such as the acidic polymerase (PA) peptide PA (224-233). nih.gov Similarly, immunization with an NS1-truncated influenza virus, which resulted in an enhanced T-cell response to the NP (366-374) epitope, was linked to significantly better disease outcomes, including less weight loss and 100% survival after a heterologous challenge. mdpi.com

The following table summarizes findings from studies where the NP (366-374) response was modulated through immunization.

Experimental ModelKey InterventionObserved Outcome on NP (366-374) ResponseCorrelation with Disease OutcomeReference
C57BL/6 MiceVaccination with NP (366-374) peptideAccelerated and enhanced antigen-specific T cell responseImproved viral clearance compared to unvaccinated or PA-vaccinated groups nih.gov
C57BL/6 MiceImmunization with A/PR8/NS124 (NS1-truncated virus)Three-fold increase in antigen-specific T-cells post-challengeReduced weight loss, zero mortality, and lower proinflammatory cytokines mdpi.com
C57BL/6 MiceVaccination with NP (366-374) peptide in liposomesInduction of potent T cell responsesReduced viral lung titers frontiersin.org

Role of Memory T Cells and Adoptive Transfer Experiments

The protective capacity of NP (366-374)-specific T cells is clearly demonstrated through adoptive transfer experiments. The transfer of memory CD8+ T cells, including those specific for NP (366-374), into naive recipient mice was sufficient to alleviate severe disease and mortality following a lethal influenza virus challenge. asm.org An in vivo transfer study further specified that NP-CD8+ T cells from mice that had mounted a stronger primary response provided superior protective immunity when transferred to naive mice. asm.org Conversely, an age-related decline in the memory CD8+ T cell response to NP (366-374) is correlated with impaired viral clearance during a secondary infection in older subjects. nih.gov

Studies with Genetically Modified Viruses

Compelling evidence for the role of this specific epitope comes from experiments using reverse genetics to create influenza viruses with a modified NP (366-374) epitope that can no longer be presented by MHC class I molecules. pnas.org Mice infected with these mutant viruses exhibited significantly delayed viral clearance and increased morbidity compared to those infected with the wild-type virus. pnas.org This directly establishes that the absence of a functional T-cell response to the NP (366-374) epitope has a detrimental effect on the host's ability to control the infection. pnas.org

The table below details the outcomes of studies involving modified viruses and T-cell populations.

Experimental ModelKey FindingImpact on Viral ClearanceImpact on Morbidity/MortalityReference
Mice with genetically modified influenza virus (non-functional NP366-374 epitope)Absence of the immunodominant NP T-cell responseDelayed viral clearanceIncreased morbidity pnas.org
Adoptive transfer of NP366-374-specific memory CD8+ T cells into naive miceTransferred T cells mediate protectionEnhanced viral clearanceReduced morbidity and mortality asm.org
Aged mice with diminished memory T-cell recallImpaired CD8+ T cell response to NP366-374Decreased ability to eliminate the virusDecreased protection nih.gov
Neonatal mice (preferential response to PA epitope over NP)Weak response to NP366-374; vaccination with PA peptide was not protectivePromoting an NP-specific response increased viral clearancePA-peptide vaccination offered no protection from lethal challenge mdpi.com

Viral Evolution, Mutational Dynamics, and Immune Evasion

Conservation of NP (366-374) Epitope Across Influenza A Virus Strains

The NP (366-374) epitope is recognized as a dominant target for cytotoxic T lymphocytes (CTLs) and is notably conserved across various influenza A virus strains. nih.govnih.gov This conservation is a key reason why internal viral proteins are considered promising targets for universal influenza vaccines. mdpi.comnih.gov While the surface glycoproteins of the influenza virus, hemagglutinin (HA) and neuraminidase (NA), undergo rapid antigenic drift and shift, internal proteins like NP evolve at a much slower rate. nih.govmdpi.com This relative stability makes them ideal for recognition by cross-reactive memory T-cell responses. researchgate.net

For instance, the immunodominant NP (366-374) peptide is completely conserved between the H3N2 and H3N8 influenza A virus subtypes. asm.org This conservation allows for cross-protective immunity. Studies in mice have shown that a primary infection with an H3N2 virus can provide protection against a subsequent lethal challenge with an H1N1 virus, a phenomenon attributed to CTLs recognizing shared epitopes like NP (366-374). nih.gov However, it is important to note that while the core epitope is conserved, variations in the flanking regions of the peptide can occur, which may influence its processing and presentation to the immune system. asm.org

Despite its high degree of conservation, the NP protein is not entirely static and does undergo slow evolutionary changes due to selective immune pressure. mdpi.com This gradual accumulation of mutations can impact the efficacy of NP-targeted immune responses. mdpi.com

Mutational Escape within the NP (366-374) Epitope

Despite its conservation, the influenza A virus can develop mutations within the NP (366-374) epitope to evade CTL-mediated immune pressure. nih.govplos.org These escape variants can arise with point mutations that allow infected cells to avoid recognition and destruction by the host's immune system. nih.gov This process of mutational escape is a significant challenge for the development of effective, long-lasting influenza vaccines. plos.org

Impact of Mutations on Peptide-MHC-I Binding and Stability

Mutations within the NP (366-374) epitope can significantly impact the binding of the peptide to the Major Histocompatibility Complex class I (MHC-I) molecule. nih.govresearchgate.net The stability of the peptide-MHC-I (pMHC-I) complex is crucial for the activation of CD8+ T cells. researchgate.net Mutations can occur at two critical types of residues within the epitope: anchor residues and T-cell receptor (TCR) contact sites. researchgate.net

Anchor residues are essential for the peptide to bind securely within the groove of the MHC-I molecule. researchgate.netplos.org Mutations at these positions can drastically reduce the binding affinity of the peptide for MHC-I, leading to a failure of the pMHC-I complex to form effectively. nih.gov For example, mutations at the anchor residues at position 5 or 9 of the NP (366-374) epitope have been shown to cause a complete loss of recognition by specific CTLs. nih.govrupress.org Studies have demonstrated that mutations like 370N→S, 370N→D, or 370N→T can require a 100- to 500-fold higher concentration of the peptide to achieve half-maximal stabilization of the H-2Db MHC-I molecule. nih.gov

Conversely, mutations at TCR contact sites, which are the parts of the peptide that interact directly with the TCR, may not affect MHC-I binding but can still disrupt immune recognition. nih.govresearchgate.net Research on a mutation at a partially solvent-exposed residue (N->A at position 3, termed NPN3A) showed that this change led to a loss of several contacts between the peptide and the H-2Db MHC-I molecule. plos.org This altered interaction can decrease the stability of the pMHC-I complex, affecting its presentation to T cells. nih.gov

Consequences for TCR Recognition and Cross-Reactivity

Mutations within the NP (366-374) epitope have profound consequences for T-cell receptor (TCR) recognition and the potential for cross-reactivity. nih.govresearchgate.net When a mutation occurs at a TCR contact residue, it can lead to either a partial or complete loss of recognition by wild-type CD8+ T cells. researchgate.netnih.gov

In some instances, a mutation can create what is essentially a new epitope, leading to the generation of a novel, non-cross-reactive CD8+ T cell response. researchgate.net However, some variant peptides can still be recognized by T cells that were originally primed against the wild-type epitope, a phenomenon known as cross-reactivity. researchgate.netnih.gov For example, a single asparagine to alanine (B10760859) substitution at position 3 (NPN3A) of the NP (366-374) peptide resulted in a diminished but still present cross-reactive stimulation of wild-type specific CD8+ T cells. researchgate.netnih.gov This particular mutation led to the selection of a narrower TCR repertoire. plos.orgnih.gov

The location of the mutation is critical. Mutations at anchor residues often result in a complete loss of recognition by polyclonal CTLs specific for that epitope. rupress.org In contrast, mutations at TCR contact sites, such as at position 6, may only lead to a partial loss of recognition. rupress.org For instance, infection with a virus containing the 371M→I mutation induced CD8+ T cells that were cross-reactive between the wild-type and variant peptides. rupress.org

However, the effectiveness of these cross-reactive responses can be compromised. Mice first exposed to the wild-type virus mount a poor, low-avidity response when secondarily infected with a mutant virus. plos.org This suggests that while cross-reactivity can occur, its protective efficacy may be limited. plos.org

Immune Pressure and Epitope Conservation

Quantification of CD8 T Cell-Mediated Pressure

Quantifying the selective pressure exerted by CD8+ T cells on the influenza virus is crucial for understanding viral evolution and for the development of T-cell-inducing vaccines. biorxiv.org Studies using digital droplet PCR to distinguish between wild-type and epitope-mutant viruses have provided valuable insights into this dynamic. biorxiv.org

In mice with established memory CD8 T cells, an escape mutation in the immunodominant NP (366-374) epitope conferred a fitness advantage of approximately 25%. biorxiv.org This advantage became significantly greater when the cellular immunity was focused on this specific epitope. biorxiv.org Conversely, the advantage was delayed when only systemic, as opposed to lung-resident, cellular immunity was present. biorxiv.org This suggests that lung-resident memory CD8 T cells are the primary source of immune pressure early in an infection. biorxiv.orgaai.org

Modeling studies have integrated these findings to predict the long-term evolutionary trajectory of escape variants. aai.org An escape variant carrying a mutation in an immunodominant epitope might require 100 to 500 generations (which could correspond to 1 to 5 years) to reach a 50% prevalence in the population, assuming a 20% frequency of the relevant HLA allele. aai.org This suggests that the selection pressure from CD8 T cells may not be strong enough to drive the rapid evolution of these epitopes in the same way that antibody pressure drives changes in surface glycoproteins. aai.org

The table below summarizes the estimated selective advantage of the NP-N370Q mutation under different immune conditions. aai.org

Mouse StrainPrimingEstimated Selective Advantage
C57BL/6 (H-2b/b)Intranasal HKx310.28 [0.20, 0.36]
CF1B6 (H-2b/d)Intranasal HKx310.21 [0.10, 0.34]
C57BL/6 (H-2b/b)Intramuscular0.22 [0.16, 0.30]

This data indicates that while CD8 T cell-mediated immune pressure does select for escape mutants, the advantage conferred is moderate, which may contribute to the observed conservation of the NP (366-374) epitope. biorxiv.orgaai.org

Role of Breadth of Epitope Recognition in Mitigating Escape

The ability of the host's immune system to recognize a wide range of viral epitopes is a crucial factor in controlling influenza A virus infection and limiting the emergence of escape mutants. When the immune response is focused on a single or a limited number of epitopes, the virus can more easily evade detection through a single mutation. biorxiv.org

However, if the immune system, particularly memory CD8+ T cells, can recognize multiple epitopes, including both immunodominant and subdominant ones, the virus faces a much greater challenge in escaping immune control. biorxiv.org Even if a mutation arises in the immunodominant NP (366-374) epitope, the virus will still be targeted by CTLs that recognize other epitopes. biorxiv.org This broad recognition can compensate for the loss of response to a single epitope and maintain effective viral clearance. biorxiv.org

Research has shown that in settings where the breadth of the CD8+ T-cell response is limited, escape mutations in NP (366-374) provide a more significant advantage to the virus. biorxiv.org Conversely, a broader response, such as that generated by a heterosubtypic infection, can mitigate the impact of a single escape mutation. biorxiv.org This highlights the importance of vaccines that can induce a broad repertoire of T-cell responses targeting conserved viral proteins. nih.govbiorxiv.org Such a strategy could provide more durable protection against various influenza strains and reduce the likelihood of viral escape. biorxiv.org

Table 1: Impact of Epitope Recognition Breadth on Viral Escape

Breadth of Epitope RecognitionConsequence for Viral EscapeResearch Findings
Limited Increased advantage for escape mutants. biorxiv.orgMutations in the NP(366-374) epitope confer a greater fitness advantage to the virus when the CD8+ T-cell response is narrow. biorxiv.org
Broad Mitigation of escape mutant advantage. biorxiv.orgRecognition of multiple epitopes by memory CD8+ T-cells can compensate for the loss of a single epitope, maintaining control of the virus. biorxiv.org

Mechanisms of Viral Evasion Beyond Epitope Mutation (e.g., Antigen Processing Interference, Host-Viral Protein Interactions impacting NP)

Influenza A virus employs several strategies to evade the host immune system that extend beyond simple mutations in T-cell epitopes. These mechanisms often involve interference with the antigen processing and presentation pathway or direct interactions between viral and host proteins that modulate the immune response.

One key mechanism is the interference with the presentation of viral antigens on MHC class I molecules. While some viruses have evolved specific proteins to block this pathway, the impact of influenza A virus on this process can be more subtle. plos.orgaai.org For instance, viral replication itself can lead to a reduced ability of infected dendritic cells to cross-present antigens to CD8+ T cells. plos.org

Furthermore, the influenza A virus nucleoprotein (NP) interacts with a multitude of host cellular proteins, and these interactions can significantly influence viral replication and the host's immune response. nih.govplos.orgfrontiersin.org Some host proteins are co-opted by the virus to facilitate its life cycle, while others are part of the intrinsic and innate immune defenses. nih.gov

For example, host proteins like CNOT4 and hnRNP A2/B1 have been shown to interact with NP and promote viral RNA replication. nih.govplos.org Conversely, other host factors such as MxA, RuvB-like protein 2, and DDX3 interact with NP to exert antiviral effects. nih.gov The tripartite motif-containing protein 14 (TRIM14) can interact with NP, leading to its degradation and blocking its translocation to the nucleus, thereby inhibiting viral replication. frontiersin.org

The non-structural protein 1 (NS1) of influenza A virus is another key player in immune evasion. It can interact with various host factors to suppress the host's antiviral response, including the production of interferons. biorxiv.orgmdpi.com By inhibiting the innate immune response, NS1 can indirectly impact the subsequent adaptive immune response, including the T-cell response to epitopes like NP (366-374). mdpi.com

Table 2: Host-Viral Protein Interactions Impacting Influenza A NP and Immune Evasion

Host ProteinInteracting Viral ProteinEffect on Viral Replication/Immune ResponseReference
CNOT4 NPPromotes viral RNA replication. nih.gov
hnRNP A2/B1 NPActs as a positive regulator in viral RNA synthesis. plos.org
MxA NPSuppresses viral transcription. nih.gov
RuvB-like protein 2 NPDisrupts vRNP assembly. nih.gov
DDX3 NPExerts antiviral function. nih.gov
TRIM14 NPInduces proteasomal degradation of NP, inhibiting viral replication. frontiersin.org
NS1 Multiple host factorsSuppresses innate immune response, including interferon production. biorxiv.orgmdpi.com

Strategic Considerations for Influenza a Np 366 374 in T Cell Based Vaccine Development

Rationale for Targeting Conserved Internal Proteins for Universal Influenza Vaccines

Current seasonal influenza vaccines primarily induce antibody responses against the surface proteins of the virus, namely hemagglutinin (HA) and neuraminidase (NA). nih.gov However, these proteins are subject to frequent mutations, a phenomenon known as antigenic drift and shift, which necessitates the annual reformulation of vaccines. nih.gov To overcome this limitation, researchers are focusing on developing "universal" influenza vaccines that can provide broad and long-lasting protection against diverse influenza strains. nih.govwisc.edu

A promising strategy for a universal vaccine is to target the highly conserved internal proteins of the influenza virus, such as the nucleoprotein (NP) and matrix protein 1 (M1). nih.govmdpi.comnih.gov These proteins are less prone to mutation compared to the surface antigens. nih.gov While antibodies have limited access to these internal proteins in an intact virus, they are expressed on the surface of infected cells, where they can be recognized by T cells, a type of white blood cell crucial for the cell-mediated immune response. nih.govnih.gov

Specifically, cytotoxic T lymphocytes (CTLs), or CD8+ T cells, can identify and eliminate virus-infected cells, thereby controlling the spread of the infection. nih.govfrontiersin.org The NP protein is a major target for these CTL responses. nih.govmdpi.com By stimulating a robust T cell response against these conserved internal proteins, a universal vaccine could offer cross-protection against different influenza A subtypes, a phenomenon known as heterosubtypic immunity. nih.govmdpi.com

Design Principles for NP (366-374)-Based Immunogens

The NP (366-374) peptide, with the sequence ASNENMETM, is a well-characterized and immunodominant epitope in certain mouse models (H-2Db) and is considered a model for influenza-specific CD8+ T cell responses. nih.govnih.govmedchemexpress.comgenscript.com Various strategies are being explored to effectively deliver this epitope and induce a potent and protective T cell response.

Peptide-Based Vaccination Strategies

Directly administering short peptides like NP (366-374) is often ineffective as they are poorly immunogenic on their own. frontiersin.org To enhance their ability to stimulate a T cell response, they can be combined with adjuvants or delivery systems. For instance, studies have shown that encapsulating the NP (366-374) peptide in liposomes, when mixed with certain adjuvants, can induce potent T cell responses and reduce viral loads in the lungs of infected mice. frontiersin.orgfrontiersin.org Another approach involves conjugating the peptide to lipids or other carrier molecules to improve its uptake by antigen-presenting cells (APCs), which are responsible for initiating the T cell response. frontiersin.org Research has demonstrated that conjugating influenza peptides to lipids can effectively induce CTL responses. frontiersin.org

Nanoparticle Display of Epitopes

Nanoparticles offer a versatile platform for displaying viral epitopes in a structured and repetitive manner, which can significantly enhance the immune response. A modular vaccine strategy has been developed that pairs a recombinant hemagglutinin (HA) vaccine with a heptameric nanoparticle that displays conserved T-cell epitopes from both the nucleoprotein (NP) and the matrix 2 ectodomain (M2e). nih.gov This dual-antigen delivery system has been shown to enhance cellular immunity and cross-protection without compromising the antibody response to HA. nih.gov The conserved nanoparticle component can act as a universal booster, complementing the annually updated HA component. nih.gov

Adenoviral Vectors for Epitope Delivery

Adenoviral vectors are another effective means of delivering vaccine antigens. These engineered viruses can be modified to express specific proteins, such as the influenza NP. nih.gov A recombinant adenovirus vector expressing the influenza A NP has been shown to induce strong and long-lasting T cell responses in the lungs. nih.gov This approach has demonstrated the ability to provide protection against various influenza A subtypes in animal models. nih.gov Studies using an adenoviral vector expressing the H1N1 NP CD8+ T cell epitope have confirmed that a high frequency of NP-specific CD8+ T cells is crucial for protection against a different influenza subtype (heterosubtypic challenge) even without NP-specific antibodies. asm.org

Elicitation and Augmentation of NP (366-374)-Specific CD8+ T Cell Responses

The induction and enhancement of CD8+ T cell responses specific to the NP (366-374) epitope are central to the development of T cell-based influenza vaccines. Following infection or vaccination, this epitope is presented by MHC class I molecules on the surface of APCs, which then activate naive CD8+ T cells. nih.gov

Vaccination with dendritic cells (a type of APC) pulsed with the NP (366-374) peptide has been shown to increase the number of NP (366-374)-specific CD8+ T cells, leading to a potent CTL response, production of antiviral cytokines like IFN-γ and TNF-α, and faster clearance of the virus. nih.gov The magnitude of the NP (366-374)-specific CD8+ T cell response can be substantial, constituting a significant fraction of the total CD8+ T cells in the lungs following infection. nih.gov

Priming and Recall Responses

The initial encounter with the NP (366-374) epitope, either through infection or vaccination, "primes" the immune system. This leads to the generation of a population of memory CD8+ T cells. nih.govasm.org These memory cells are long-lived and can mount a more rapid and robust response upon subsequent exposure to the same or a similar influenza virus, known as a "recall" response. nih.govpnas.org

Studies have shown that after a secondary challenge with a different influenza A virus, the recall response is dominated by CD8+ T cells specific for the NP (366-374) epitope. nih.govresearchgate.net This highlights the importance of this conserved epitope in mediating cross-protective immunity. The recall response is characterized by massive proliferation of the NP (366-374)-specific CD8+ T cell population, leading to more efficient viral clearance. nih.gov Research indicates that even memory T cells require further division to mount an effective secondary response. pnas.org Interestingly, while both the draining lymph nodes of the respiratory tract and the spleen contribute to priming the initial T cell response, memory cells primed in either location show a similar capacity for recall and differentiation into effector cells. asm.org

Interactive Data Table: Research Findings on NP (366-374)

Study Focus Key Finding Implication for Vaccine Development Reference(s)
ImmunodominanceThe NP (366-374) epitope is a dominant target of the CD8+ T cell response in primary and, particularly, in secondary influenza infections.Targeting this epitope is a rational strategy for a universal vaccine due to its consistent recognition by the immune system. nih.govresearchgate.net
Peptide VaccinationEncapsulating the NP (366-374) peptide in liposomes with adjuvants induces potent T cell responses and reduces viral load.Formulating peptide epitopes with appropriate delivery systems is crucial for their immunogenicity. frontiersin.orgfrontiersin.org
Adenoviral VectorsAdenoviral vectors expressing NP induce strong, persistent T cell responses and provide broad protection.Viral vectors are an effective platform for delivering conserved internal antigens like NP. nih.govasm.org
Priming and RecallMemory CD8+ T cells specific for NP (366-374) expand rapidly upon secondary challenge, leading to faster viral clearance.A successful vaccine should establish a robust memory T cell pool against this epitope for long-term, cross-protective immunity. nih.govasm.orgpnas.org

Inducing High-Frequency and High-Function T Cell Populations

A critical goal in vaccine development is the induction of a robust pool of antigen-specific T cells that are not only numerous but also highly functional. For the Influenza A NP (366-374) epitope, research has shown that the frequency of these specific CD8+ T cells is proportional to the viral dose in a primary infection. nih.gov Higher doses lead to a significant increase in antigen-specific T cells in the spleen, lymph nodes, and lungs. nih.gov

Strategies to enhance the immunogenicity of the NP (366-374) peptide have been explored. Vaccination with dendritic cells (DCs) pulsed with the NP (366-374) peptide has been shown to increase the number of specific CD8+ T cells, leading to a potent cytotoxic T lymphocyte (CTL) response and the production of antiviral cytokines like IFN-γ and TNF-α. nih.gov Furthermore, adjuvants play a crucial role. For instance, combining NP (366-374) with adjuvants such as liposomes mixed with anti-CD40 mAbs has been shown to induce potent T cell responses. frontiersin.org Another approach involves using virosomes, which leverage the fusion activity of hemagglutinin (HA) to deliver the peptide into the antigen-presenting cell's cytosol, thereby enhancing CD8+ T cell responses, especially with the addition of adjuvants like CpG-ODN 1826. frontiersin.org

Efficacy in Preclinical Models and Challenges

The ultimate measure of a vaccine candidate's potential lies in its performance in preclinical models, where its ability to protect against viral challenge is assessed.

Impact on Viral Clearance and Protection

Vaccination with the NP (366-374) epitope has demonstrated significant protective efficacy in mouse models. Immunization with NP (366-374)-pulsed dendritic cells or the peptide formulated with adjuvants leads to accelerated viral clearance from the lungs. nih.govfrontiersin.org This protection is linked to the induction of a potent CTL response and the production of key antiviral cytokines. nih.gov Studies have shown that a higher frequency of NP-specific CTLs correlates with lower morbidity, reduced viral lung titers, and improved survival following a heterosubtypic viral challenge. nih.gov For instance, immunization with a live attenuated influenza virus containing NS1 truncations led to a threefold increase in NP (366-374)-specific T-cells after a heterologous challenge, contributing to reduced weight loss and zero mortality. nih.govmdpi.com

Vaccination Strategy Key Findings Impact on Viral Clearance Reference
NP (366-374)-pulsed Dendritic CellsIncreased NP-specific CD8+ T cells, potent CTL response, IFN-γ and TNF-α production.Accelerated viral clearance. nih.gov
NP (366-374) in Liposomes + anti-CD40 mAbsInduced potent T cell responses.Reduced viral lung titers. frontiersin.org
Live Attenuated Virus (NS1 truncated)Three-fold increase in NP (366-374)-specific T-cells post-challenge.Enhanced viral clearance and protection. nih.govmdpi.com
Adenoviral vector expressing NP (366-374)High frequency of NP-specific CTLs.Lower viral lung titers, reduced morbidity, better survival. nih.gov

Potential for Detrimental Effects in Differential Antigen Presentation Contexts

A significant challenge in T cell-based vaccine design is the context of antigen presentation. The NP (366-374) epitope and another immunodominant epitope, PA (224-233), are presented differently by various antigen-presenting cells (APCs). aai.orgnih.gov NP (366-374) is presented by both dendritic cells and non-dendritic cells (like lung epithelial cells), while PA (224-233) is primarily presented by dendritic cells. aai.orgnih.govrupress.org

This differential presentation has profound implications. During a primary infection, T cell responses to both epitopes can be equivalent. nih.govnih.gov However, in a secondary infection, the memory T cell response is dominated by NP (366-374)-specific T cells, likely because they can be activated by a broader range of infected cells. nih.govrupress.orgnih.gov

Vaccination with the PA (224-233) peptide, despite inducing a strong T cell response to that specific epitope, has been shown to have a detrimental effect on the clearance of a subsequent influenza virus infection. aai.orgnih.govrupress.org This is because the dominance of non-protective PA (224-233)-specific T cells can lead to a reduction in the protective NP (366-374)-specific T cell response. rupress.org These findings underscore the importance of selecting epitopes that are effectively presented at the site of infection for inclusion in peptide-based vaccines. aai.orgnih.gov

Overcoming Age-Associated Declines in T Cell Repertoire Diversity

The effectiveness of vaccines can diminish with age due to a decline in the diversity of the T cell repertoire. nih.govnih.gov In aged mice, a preferential decline and, in some cases, a complete loss of the NP (366-374)-specific T cell response has been observed following a new influenza infection. nih.govnih.gov This can lead to "holes" in the T cell repertoire, impairing immunity. nih.gov

Research indicates that aged mice exhibit profound shifts in epitope immunodominance and a restricted TCR repertoire of responding cells. nih.gov While the number of CD8+ T cells elicited in the lungs of young and aged mice after infection may be comparable, the specificity and diversity of this response are altered in the elderly. nih.gov Interestingly, the age-associated decline appears to be more pronounced for the CD8+ T cell response to NP (366-374) than for the CD4+ T cell response to other NP epitopes. nih.gov Strategies to counteract this age-related decline are crucial for developing effective universal influenza vaccines for the elderly. One approach under investigation is the use of adjuvanted recombinant NP vaccines, which have shown the potential to enhance viral clearance and survival in aged mice. nih.gov

Integration with Other Vaccine Components (e.g., M2e, HA) for Broadened Protection

To achieve broad and robust protection against diverse influenza strains, combining the T cell-inducing capabilities of NP (366-374) with other conserved antigens that elicit different arms of the immune system is a promising strategy. The ectodomain of the M2 protein (M2e) and the conserved stem region of hemagglutinin (HA) are key targets for inducing humoral immunity.

Advanced Methodological Approaches in Influenza a Np 366 374 Research

Flow Cytometry and MHC Tetramer Staining for T Cell Identification and Quantification

Flow cytometry, coupled with Major Histocompatibility Complex (MHC) tetramer staining, is a cornerstone for the direct visualization and enumeration of antigen-specific T cells. pnas.org This technology has revolutionized the ability to track the dynamics of the T cell response to the NP(366-374) epitope during infection. pnas.org

Specificity and Sensitivity of NP (366-374)/H-2D^b Tetramers

MHC class I tetramers are complexes of four MHC molecules, each folded with the specific peptide of interest, in this case, the Influenza A NP(366-374) peptide (ASNENMETM), and linked to a fluorescent probe. aai.orgpnas.org These reagents bind with high avidity to T cell receptors (TCRs) that recognize the specific peptide-MHC combination. For research in C57BL/6 mice, H-2D^b is the specific MHC class I molecule that presents the NP(366-374) epitope. pnas.orgnih.gov

The phycoerythrin-labeled D^bNP366 and D^bPA224 tetramers are commonly used tools in these studies. pnas.org The specificity of these tetramers allows for the clear distinction of NP(366-374)-specific CD8+ T cells from the broader T cell population and even from T cells specific for other viral epitopes, such as the acidic polymerase (PA) 224-233 epitope. pnas.orgnih.govrupress.orgnih.gov The high sensitivity of this technique enables the detection of even rare antigen-specific T cell populations. rupress.org Studies have demonstrated that tetramer staining provides comparable numbers of antigen-specific CD8+ T cells to those obtained through functional assays like intracellular cytokine staining, confirming the accuracy of tetramers in detecting epitope-specific populations. researchgate.netnih.gov

Application in Immune Kinetics Studies

The use of NP(366-374)/H-2D^b tetramers has been instrumental in defining the kinetics of the T cell response throughout the course of influenza infection. aai.orgrupress.orgnih.gov Researchers can track the expansion, contraction, and memory phases of the NP(366-374)-specific CD8+ T cell response in various tissues, including the lungs, spleen, lymph nodes, and blood. aai.orgpnas.orgrupress.orgnih.gov

For instance, kinetic analyses have revealed that during a primary influenza infection, NP(366-374)/D^b-specific T cells are equally represented alongside PA(224-233)/D^b-specific T cells in the lung airways and parenchyma. nih.gov However, in a secondary (memory) response, the NP(366-374)/D^b-specific T cells dominate. nih.gov These studies often involve collecting tissues at various time points post-infection and staining with anti-CD8 antibodies and the specific tetramers to determine the number of epitope-specific T cells. rupress.orgnih.gov This approach has also been used to show that while the number of specific CD8+ T cells in the lungs and lymph nodes decreases sharply after the peak of the response, the total number in the whole mouse decreases more slowly, eventually reaching a stable memory phase. pnas.org

Table 1: Kinetic Analysis of NP(366-374)/D^b-Specific T Cell Response

Phase of InfectionLocationRelative T Cell NumbersKey Findings
Primary Response (Acute)Lung Airways and ParenchymaEqual to PA(224-233)-specific T cellsShows the initial co-dominance of T cell responses to different epitopes. nih.gov
Secondary Response (Memory)Lung, SpleenDominant over PA(224-233)-specific T cellsHighlights the immunodominance of the NP(366-374) epitope in recall responses. nih.gov
Post-Peak DeclineLungs, Mediastinal Lymph NodesRapid declineIndicates contraction of the effector T cell population at the site of infection. pnas.org
Long-term MemoryWhole MouseSlow, steady decline to a plateauDemonstrates the establishment of a stable memory T cell pool. pnas.org

Functional Assays for T Cell Characterization

Beyond quantification, it is crucial to understand the functional capabilities of NP(366-374)-specific T cells. Various assays are employed to assess their ability to produce cytokines and kill infected cells, providing a comprehensive picture of their role in antiviral immunity.

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to measure the production of cytokines by individual cells. aai.orgnih.gov To assess the function of NP(366-374)-specific T cells, cells isolated from infected mice (e.g., from the spleen or lungs) are stimulated ex vivo with the NP(366-374) peptide. aai.org A protein transport inhibitor, such as Brefeldin A, is added to trap the newly synthesized cytokines within the cell. aai.orgaai.org The cells are then stained for surface markers like CD8, fixed, permeabilized, and finally stained with fluorescently labeled antibodies specific for intracellular cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). aai.orgnih.gov

This method allows for the simultaneous quantification of cytokine-producing cells and their phenotype. aai.org Studies have shown that NP(366-374)-specific CD8+ T cells are potent producers of both IFN-γ and TNF-α upon antigen encounter, which are critical for viral clearance. aai.org The results from ICS often correlate well with tetramer staining, providing a functional confirmation of the identified T cell populations. nih.gov For example, a high percentage of D^bNP366^+^CD8^+^ T cells are shown to produce IFN-γ when stimulated with the NP(366-374) peptide. nih.gov

Cytotoxicity Assays (e.g., 51Cr Release, ELISpot)

The primary function of cytotoxic T lymphocytes (CTLs) is to kill infected cells. This cytotoxic capacity can be measured using several assays.

The Chromium-51 (⁵¹Cr) release assay is a classic method to measure cell-mediated cytotoxicity. nih.govaai.org Target cells (e.g., EL-4, a lymphoma cell line) are labeled with radioactive ⁵¹Cr and pulsed with the NP(366-374) peptide. nih.govaai.org These target cells are then co-cultured with effector T cells (CTLs) isolated from influenza-infected mice. If the CTLs recognize and kill the peptide-pulsed target cells, the ⁵¹Cr is released into the supernatant, which can be measured. The amount of ⁵¹Cr released is directly proportional to the cytotoxic activity of the T cells. aai.org This assay has been used to demonstrate that NP(366-374)-specific CTLs are highly effective at lysing target cells presenting the epitope. nih.govresearchgate.net

The Enzyme-Linked Immunospot (ELISpot) assay is another sensitive technique used to quantify the frequency of cytokine-secreting cells, typically IFN-γ, at a single-cell level. aai.orgpnas.org In this assay, spleen or lymph node cells are placed in wells of a plate coated with an anti-IFN-γ antibody. aai.orgpnas.org When stimulated with the NP(366-374) peptide, the specific T cells secrete IFN-γ, which is captured by the antibody on the plate. aai.orgpnas.org A second, detection antibody is added, leading to the formation of a colored spot for each cytokine-producing cell. aai.org The ELISpot assay is frequently used to confirm the successful vaccination or priming of NP(366-374)-specific T cells and to assess their frequency in different tissues. aai.orgpnas.org

Table 2: Functional Assays for NP(366-374)-Specific T Cells

AssayPrincipleInformation GainedTypical Finding for NP(366-374)
Intracellular Cytokine Staining (ICS)Flow cytometric detection of intracellular cytokines after peptide stimulation. aai.orgFrequency and phenotype of cytokine-producing T cells (e.g., IFN-γ, TNF-α). aai.orgHigh frequency of IFN-γ and TNF-α double-positive CD8+ T cells. aai.org
⁵¹Cr Release AssayMeasures release of radioactive chromium from peptide-pulsed target cells upon lysis by CTLs. aai.orgDirectly quantifies the cytotoxic (killing) activity of effector T cells. aai.orgDemonstrates potent lytic activity against NP(366-374)-pulsed targets. nih.gov
IFN-γ ELISpot AssayDetects and quantifies individual cells secreting IFN-γ in response to peptide stimulation. aai.orgFrequency of antigen-specific, IFN-γ-producing T cells. aai.orgConfirms the presence of functional, recallable memory T cells post-vaccination or infection. aai.orgpnas.org

Advanced Molecular Techniques

Furthermore, droplet digital PCR (ddPCR) has been used to precisely quantify the viral loads of wild-type and epitope-mutant viruses simultaneously in a co-infected animal. biorxiv.org This powerful technique allows for the direct measurement of the immune pressure exerted by NP(366-374)-specific memory CD8+ T cells on the virus in vivo. biorxiv.org Mass spectrometry is another advanced tool used to directly identify and characterize the abundance of viral epitopes, including NP(366-374), presented on the surface of infected human lung cells. pnas.org These molecular approaches, combined with the immunological assays described above, provide a multi-faceted understanding of the host-pathogen interaction centered on this critical viral epitope.

Structural Biology Techniques for pMHC-I and TCR Complexes

The physical interaction between NP (366-374), the MHC class I molecule, and the TCR is the central event in T-cell recognition. Structural biology techniques provide atomic-level resolution of these complexes.

X-ray crystallography is the gold-standard technique for determining the three-dimensional structure of molecules at atomic resolution. To study the NP (366-374) epitope, the peptide is synthesized and co-crystallized with a soluble, recombinant form of the relevant MHC class I molecule, most notably HLA-B*27:05, for which it is a dominant epitope.

The resulting crystal structures have provided fundamental insights:

Peptide Conformation: The peptide adopts a specific, bulged conformation within the peptide-binding groove of HLA-B*27:05.

Anchor Residues: The structures definitively identify the primary anchor residues that fit into specific pockets of the MHC groove, securing the peptide. For NP (366-374) in HLA-B*27:05, Arginine (R) at position 2 (P2) is the canonical anchor.

TCR-Facing Residues: The analysis reveals which amino acid side chains of the peptide are exposed on the surface of the pMHC complex, making them available for contact with the TCR. In this case, residues at positions P4, P6, and P7 (Asn, Met, Met) are prominently displayed for TCR recognition.

The table below details key structural features derived from crystallographic studies of the NP (366-374)-HLA-B*27:05 complex.

Structural FeatureDescription for NP (366-374) in HLA-B27:05SignificanceReference
Peptide Conformation Bulged, with a kink around P4-P6.Exposes central residues for optimal TCR contact.
Primary Anchor (P2) Arginine (R) side chain fits deep into the B pocket of the MHC groove.Essential for stable binding to HLA-B27:05.[12, 13]
Secondary Anchors P1 (Asn), P3 (Asn), P9 (Met) make additional contacts with the MHC molecule.Contribute to overall binding affinity and stability.
TCR Contact Residues P4 (Asn), P6 (Met), P7 (Met) are solvent-exposed and point away from the MHC.Form the primary surface for direct interaction with the TCR CDR loops.[1, 12]

While X-ray crystallography provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the interactions. MD simulations use the atomic coordinates from a crystal structure as a starting point and apply classical mechanics principles to simulate the movements and interactions of all atoms in the system over time.

In the study of the NP (366-374) system, MD simulations are used to:

Analyze Complex Flexibility: Reveal the inherent flexibility of the peptide in the MHC groove and the dynamic nature of the TCR-pMHC interface.

Simulate Dissociation Events: Model the unbinding process to understand the kinetic stability (off-rate) of the TCR-pMHC complex, which is a critical determinant of T-cell signaling and activation.

Probe the Impact of Mutations: Computationally introduce mutations into the peptide or TCR and simulate the effect on binding dynamics and stability, complementing experimental data from reverse genetics .

Immunoinformatics and Epitope Prediction Platforms

Immunoinformatics involves the use of computational tools to analyze immunological data. Epitope prediction platforms are a key component of this field, used to identify potential T-cell epitopes within pathogen proteins. These platforms utilize algorithms trained on large datasets of experimentally measured peptide-MHC binding affinities.

For a sequence like the influenza nucleoprotein, these tools can:

Predict MHC Binding: Scan the entire protein sequence and predict which 9- or 10-amino acid peptides are likely to bind to a specific MHC allele (e.g., HLA-B*27:05). The prediction is often given as a score or percentile rank, with lower ranks indicating stronger predicted binding.

Assess Population Coverage: By predicting binding across a wide range of HLA alleles, these tools can estimate the potential of an epitope like NP (366-374) to be recognized in a diverse human population.

Identify Conserved Epitopes: By aligning protein sequences from different influenza strains and running predictions, researchers can identify epitopes like NP (366-374) that are highly conserved and are therefore attractive targets for universal vaccine strategies .

Algorithms such as NetMHCpan use artificial neural networks to predict binding, incorporating information about peptide length, sequence, and the specific binding motif of the target MHC molecule. The successful prediction of NP (366-374) as a strong binder for HLA-B*27:05 by these platforms validates their utility in immunology research.

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of Factors Governing NP (366-374) Immunodominance

The immunodominance of the NP (366-374) epitope, particularly in secondary responses, is a well-documented phenomenon, but the precise interplay of the factors governing it remains an area of active investigation. aai.orgnih.gov Research has shown that the level of antigen presentation is a critical determinant. aai.orgnih.gov The NP (366-374) epitope appears to be strongly expressed and presented by a wide range of cell types, including both professional antigen-presenting cells (APCs) like dendritic cells and non-dendritic cells such as those in the lung epithelium. aai.orgnih.govpnas.org This contrasts with other epitopes, like PA(224-233), which are presented robustly by dendritic cells but only weakly by other cell types. aai.orgnih.govnih.gov

Viral dose also significantly influences the immunodominance hierarchy. aai.org At low viral doses, the abundant presentation of NP (366-374) drives its dominance. aai.org However, at high viral doses, the hierarchy can shift, with factors like T cell avidity and the initial number of specific T cell precursors becoming more influential, sometimes leading to the dominance of other epitopes like PA(224-233). aai.org

Future research must continue to dissect these interconnected factors. Understanding how protein abundance, processing efficiency, and peptide binding to MHC molecules collectively shape the immunodominance landscape is crucial. pnas.org Further studies are needed to clarify why NP (366-374)-specific T cells dominate the secondary response so profoundly, even when primary responses to it and other epitopes like PA(224-233) are of equivalent size. nih.govpnas.orgresearchgate.net Investigating the potential for "immunodomination," where a strong response to one epitope might suppress responses to others, will also be key to fully understanding and leveraging the immunodominance of NP (366-374) in vaccine design. aai.orgpnas.org Additionally, exploring how mutations within the epitope affect its presentation and recognition will provide further insights. biorxiv.orgrupress.org

Understanding and Manipulating T Cell Quality for Enhanced Protection

Beyond the sheer number of T cells, their functional quality is paramount for effective viral clearance. nih.gov A high-quality T cell response is characterized by the ability to produce multiple cytokines (polyfunctionality), such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and to mediate potent cytotoxic activity. aai.orgnih.govscienceopen.com

Research has shown that vaccination with the NP (366-374) peptide can generate T cells that are fully functional in these aspects, leading to accelerated viral clearance. aai.orgnih.gov Conversely, vaccination with other epitopes like PA(224-233), despite inducing a strong T cell response, can result in delayed viral clearance, suggesting a difference in the protective quality of the elicited T cells. aai.orgnih.gov The dose of the virus during initial infection has also been shown to impact the functional quality of NP-specific CD8+ T cells, with higher doses inducing cells with greater protective capacity. nih.gov

Future research should focus on defining the precise characteristics of a "high-quality" NP (366-374)-specific T cell. This includes identifying the optimal cytokine profile and cytotoxic potential needed for robust protection. pnas.org Studies should also explore how to manipulate these qualities through vaccination strategies. For instance, the use of different adjuvants or delivery systems, such as liposomes or virosomes, could enhance the quality of the T cell response. frontiersin.orgmdpi.com Understanding the relationship between T cell receptor (TCR) clonotype and functional avidity, and how this relates to cytokine polyfunctionality, will also be critical. aai.org Investigating the role of co-stimulatory molecules, like CD27, in augmenting the quantity and quality of the T cell response could open new avenues for improving vaccine efficacy. universiteitleiden.nl

Exploring NP (366-374) Recognition in Diverse Genetic Backgrounds

The majority of research on the NP (366-374) epitope has been conducted in the C57BL/6 mouse model, where it is presented by the H-2Db MHC class I molecule. aai.organaspec.comnih.gov While this has provided invaluable insights, it is crucial to understand how this and other NP epitopes are recognized in the context of diverse human leukocyte antigen (HLA) backgrounds. aai.org

The NP protein is a target of CTLs in humans, with various epitopes being presented by different HLA alleles, such as HLA-B27, HLA-B8, HLA-B35, and HLA-A2. aai.orgresearchgate.netasm.orgpnas.org For example, the NP (383-391) peptide is a major target for HLA-B27-restricted CTLs. aai.org Transgenic mouse models expressing human HLA molecules are proving to be valuable tools for identifying and characterizing these human-relevant epitopes. aai.orgpnas.org

Optimizing NP (366-374)-Based Strategies for Broad-Spectrum Influenza Control

The highly conserved nature of the NP protein across different influenza A virus strains makes the NP (366-374) epitope a prime candidate for a universal influenza vaccine. nih.govmdpi.com Such a vaccine would aim to induce cross-reactive T cell immunity, offering protection against various seasonal and pandemic strains. nih.gov

Peptide-based vaccines using the NP (366-374) epitope have shown promise, demonstrating the ability to induce protective CD8+ T cell responses. aai.orgmdpi.com However, peptide vaccines can have low immunogenicity on their own and often require adjuvants or advanced delivery systems to be effective. mdpi.com Strategies being explored include conjugating peptides to lipids or encapsulating them in liposomes or virosomes to enhance their delivery to APCs and stimulate a potent response. frontiersin.org Another approach involves using viral vectors, like Modified Vaccinia virus Ankara (MVA), to express the NP protein and induce robust T cell immunity. nih.gov

A significant challenge is that pre-existing immunity, both humoral and cellular, can limit the effectiveness of live attenuated influenza vaccines (LAIVs). nih.gov Future research should focus on overcoming these hurdles. This could involve designing vaccines that can circumvent pre-existing immunity, for example, by using modified epitopes. nih.gov Combining T cell-inducing vaccines, such as those based on NP (366-374), with traditional seasonal vaccines that primarily elicit antibody responses could be an effective strategy to induce both broad humoral and cellular immunity. frontiersin.org Further optimization of vaccine delivery systems and adjuvants will be critical to maximizing the induction of protective, long-lasting T cell memory. mdpi.com

Investigating Host-Viral Interactions Beyond Antigen Presentation that Impact NP (366-374) Immunity

The immune response to influenza virus is a complex interplay between the host and the pathogen, extending beyond the simple presentation of viral epitopes. Various viral and host factors can influence the outcome of the T cell response to NP (366-374).

For example, the viral non-structural protein 1 (NS1) is known to have immune evasion functions. Research has shown that using an influenza virus with a truncated NS1 protein can lead to an enhanced magnitude and functional activity of T cell responses to epitopes like NP (366-374). scienceopen.com This suggests that viral components can actively modulate the ensuing T cell response. On the host side, the expression of inhibitory receptors like Tim-3 on T cells can regulate the immune response. During influenza infection, a significant portion of NP (366-374)-specific CD8+ T cells express Tim-3, and the interaction of this receptor with its ligand, galectin-9, can influence the magnitude of the T cell response. pnas.org

Q & A

Basic: What structural and functional features define Influenza A NP (366-374) as a model epitope for CD8+ T cell studies?

Answer:
Influenza A NP (366-374) is a 9-mer peptide (ASNENMETM) derived from the nucleoprotein of Influenza A/PR/8/35. Its structural stability arises from its high binding affinity to the H2-D<sup>b</sup> MHC class I molecule, with a dissociation half-life >200 hours at 4°C . Key physicochemical properties include:

  • Molecular formula : C38H63N11O18S2
  • Isoelectric point (pI) : 4.1
  • Net charge at pH 7.0 : -1.02 .

Functionally, NP (366-374) is an immunodominant epitope driving robust CD8+ T cell responses in murine models, making it a standard tool for studying adaptive immunity .

Basic: How is NP (366-374)-specific T cell activation quantified in experimental models?

Answer:
Key methodologies include:

  • Tetramer staining : APC-conjugated H2-D<sup>b</sup>/NP (366-374) tetramers (e.g., NIH Tetramer Core Facility) enable direct quantification of epitope-specific CD8+ T cells via flow cytometry .
  • Intracellular cytokine staining (ICS) : Detection of IFNγ+ CD8+ T cells after in vitro peptide stimulation (e.g., 5 µg/mL NP peptide for 6 hours) .
  • Functional assays : Cytolytic activity measured via <sup>51</sup>Cr-release assays using EL-4 target cells coated with NP (366-374) .

Advanced: What factors determine the immunodominance hierarchy of NP (366-374) compared to other epitopes (e.g., PA(224-233))?

Answer:
Immunodominance is influenced by:

  • Antigen dose : Higher epitope abundance (e.g., via epitope relocation to viral neuraminidase) enhances NP (366-374)-specific T cell expansion .
  • Precursor frequency : Secondary responses are amplified by memory T cell pools .
  • Cytokine profiles : PA(224-233)-specific T cells produce more TNFα, increasing susceptibility to TNFR2-mediated apoptosis, whereas NP (366-374)-specific cells persist longer .
Factor NP (366-374) PA(224-233)
Epitope abundanceHighModerate
TNFα productionLowHigh
TNFR2 sensitivityLowHigh

Advanced: How do neonatal murine models challenge assumptions about NP (366-374)-specific CD8+ T cell responses?

Answer:
Neonatal mice (2-day-old) exhibit delayed and reduced NP (366-374)-specific CD8+ T cell expansion compared to adults:

  • Primary infection : Neonatal lungs show <10% IFNγ+ CD8+ T cells vs. >30% in adults at day 10 post-infection .
  • Viral clearance : Neonates require 14 days (vs. 10 days in adults) to reduce lung viral loads .
    Methodological considerations : Use longitudinal flow cytometry (e.g., CD44<sup>hi</sup>CD62L<sup>lo</sup> markers) and statistical validation (ANOVA with Holm-Sidak post hoc tests) .

Advanced: What role does TNFR2 signaling play in editing NP (366-374)-specific CD8+ T cell populations?

Answer:
TNFR2 selectively limits effector T cells in the lung:

  • In vitro : TNFR2<sup>-/-</sup> CD8+ T cells show 2-fold higher IFNγ/TNFα production after NP (366-374) stimulation .
  • In vivo : TNFR2 deletion increases lung-resident NP (366-374)-specific T cells by 40% during secondary challenge .
    Experimental design : Compare TNFR2<sup>-/-</sup> and wild-type mice using tetramer staining and ICS post-secondary influenza challenge.

Advanced: How do whole inactivated virus (WIV) vaccines alter NP (366-374)-specific immunodominance patterns?

Answer:
WIV vaccination skews CD8+ T cell responses toward NP (366-374) during heterosubtypic infection (e.g., H5N1):

  • Unvaccinated mice : Balanced NP (366-374) and PA(224-233) responses post-H5N1 challenge.
  • WIV-vaccinated mice : NP (366-374)-specific T cells dominate (60% of total response) .
    Implication : WIV’s inclusion of internal proteins (e.g., NP) biases memory recall, impacting cross-protective immunity .

Advanced: How can researchers resolve contradictions in NP (366-374)-specific T cell data across experimental models?

Answer:
Address variability via:

  • Standardized antigen doses : Use 1–5 µg/mL NP peptide for in vitro assays .
  • Strain-specific controls : Compare PR8 (H1N1) vs. HK (H3N2) NP (366-374) variants to account for epitope stability differences .
  • Statistical rigor : Apply non-parametric tests (e.g., Mann-Whitney) when normality assumptions fail .

Basic: What methods validate the specificity of NP (366-374)-MHC interactions in antigen processing studies?

Answer:

  • Peptide-MHC binding assays : Measure dissociation rates using radiolabeled NP (366-374) (e.g., half-life >200 hours for H2-D<sup>b</sup>) .
  • Mass spectrometry : Confirm NP (366-374) elution from MHC complexes in infected cells .
  • TCR avidity assays : Use NP (366-374) tetramers to assess TCR-pMHC binding kinetics .

Advanced: How can TCR repertoire analysis optimize NP (366-374)-specific CD8+ T cell studies?

Answer:

  • Primary vs. secondary responses : Secondary repertoires show reduced diversity, with clonal expansion of Vβ8.3+ TCRs sharing conserved CDR3β motifs (e.g., SGGSNYKLIF) .
  • Avidity screening : Use NP (366-374) tetramer dilution assays to isolate high-avidity clones for adoptive transfer studies .

Advanced: What models best study the long-term persistence of NP (366-374)-specific CD8+ T cells?

Answer:

  • Central nervous system (CNS) challenge : NP (366-374)-specific T cells persist at high frequencies (>20% of CD8+ population) in the brain for >30 days post-intracerebral infection .
  • Lymphoid tissue tracking : Use BrdU labeling to quantify turnover rates in spleen vs. lung .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.